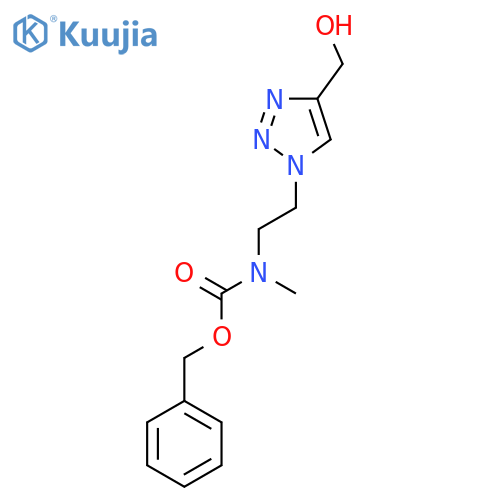Cas no 2097978-67-9 (Benzyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate)

2097978-67-9 structure
商品名:Benzyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate
CAS番号:2097978-67-9
MF:C14H18N4O3
メガワット:290.317722797394
CID:5055952
Benzyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate 化学的及び物理的性質
名前と識別子
-
- benzyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate
- benzyl N-[2-[4-(hydroxymethyl)triazol-1-yl]ethyl]-N-methylcarbamate
- Benzyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate
-
- インチ: 1S/C14H18N4O3/c1-17(7-8-18-9-13(10-19)15-16-18)14(20)21-11-12-5-3-2-4-6-12/h2-6,9,19H,7-8,10-11H2,1H3
- InChIKey: OTFHMYDFEQOJGB-UHFFFAOYSA-N
- ほほえんだ: O(CC1C=CC=CC=1)C(N(C)CCN1C=C(CO)N=N1)=O
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 21
- 回転可能化学結合数: 7
- 複雑さ: 323
- 疎水性パラメータ計算基準値(XlogP): 0.2
- トポロジー分子極性表面積: 80.5
Benzyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | B284291-1g |
benzyl (2-(4-(hydroxymethyl)-1h-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate |
2097978-67-9 | 1g |
$ 570.00 | 2022-06-07 | ||
| Life Chemicals | F2157-0406-0.5g |
benzyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate |
2097978-67-9 | 95%+ | 0.5g |
$551.0 | 2023-09-06 | |
| Life Chemicals | F2157-0406-10g |
benzyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate |
2097978-67-9 | 95%+ | 10g |
$2675.0 | 2023-09-06 | |
| Life Chemicals | F2157-0406-5g |
benzyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate |
2097978-67-9 | 95%+ | 5g |
$1909.0 | 2023-09-06 | |
| Life Chemicals | F2157-0406-1g |
benzyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate |
2097978-67-9 | 95%+ | 1g |
$580.0 | 2023-09-06 | |
| Life Chemicals | F2157-0406-2.5g |
benzyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate |
2097978-67-9 | 95%+ | 2.5g |
$1267.0 | 2023-09-06 | |
| Life Chemicals | F2157-0406-0.25g |
benzyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate |
2097978-67-9 | 95%+ | 0.25g |
$523.0 | 2023-09-06 | |
| TRC | B284291-500mg |
benzyl (2-(4-(hydroxymethyl)-1h-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate |
2097978-67-9 | 500mg |
$ 365.00 | 2022-06-07 | ||
| TRC | B284291-100mg |
benzyl (2-(4-(hydroxymethyl)-1h-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate |
2097978-67-9 | 100mg |
$ 95.00 | 2022-06-07 |
Benzyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate 関連文献
-
Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064
-
Bi-Xin Shen,Xin-Ze Li,Meng-Qi Tong,Peng-Peng Xue,Rui Chen,Qing Yao,Bin Chen,Jian Xiao Nanoscale, 2020,12, 15473-15494
-
Amalia Poblador-Bahamonde,Eric Clot Dalton Trans., 2013,42, 776-781
-
Danni Chang,Zhen Ma,Xiaoping Li,Xinzhong Hu Food Funct., 2021,12, 12706-12723
-
5. Synthesis and modification of monodisperse silica microspheres for UPLC separation of C60 and C70†Bing Yu,Hailin Cong,Lei Xue,Chao Tian,Xiaodan Xu,Qiaohong Peng,Shujing Yang Anal. Methods, 2016,8, 919-924
2097978-67-9 (Benzyl (2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl)ethyl)(methyl)carbamate) 関連製品
- 1807260-90-7(Ethyl 2-cyano-3-ethyl-4-nitrobenzoate)
- 2034353-56-3(methyl 3,4-diethoxy-5-{6-methyl-4-oxo-4H,5H-1,2,3triazolo1,5-apyrazine-3-amido}benzoate)
- 2567505-03-5(2-3-(trifluoromethyl)piperidin-1-ylethan-1-ol hydrochloride)
- 90202-99-6(1-(aminomethyl)-N-methylcyclohexan-1-amine)
- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 1805117-60-5(2-Methoxy-3-nitro-5-(trifluoromethoxy)pyridine-4-carboxylic acid)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
推奨される供給者
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量